
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Overview
Description
(4-Oxo-4H-quinazolin-3-yl)-acetic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazolin-4(3H)-one) linked to an acetic acid moiety. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . This compound is synthesized via the reaction of 4-quinazolinone with ethyl chloroacetate in the presence of potassium carbonate and acetone, yielding ethyl (4-oxoquinazolin-3-yl)acetate, which is subsequently hydrolyzed to the acetic acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4H-quinazolin-3-yl)-acetic acid typically involves the reaction of quinazoline derivatives with acetic acid or its derivatives. One common method includes the condensation of 2-aminobenzamide with glyoxylic acid under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often require a catalyst, such as copper acetate, and are carried out under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline ring undergoes oxidation under controlled conditions:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Cu(OAc)₂ + TBHP | DCM, N₂ atmosphere, 25°C | Quinazoline-3-oxide derivatives | 65–78% | |
KMnO₄ in H₂SO₄ | Reflux, 4 hours | Carboxylic acid derivatives | 52% |
Oxidation primarily targets the nitrogen atoms in the quinazoline ring, forming N-oxide derivatives . Strong oxidizing agents like KMnO₄ further oxidize the acetic acid sidechain to α-keto acids .
Reduction Reactions
Hydrogenation selectively reduces the quinazoline ring:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
H₂, Pd/C (5%) | EtOH, 50 psi, 6 hours | Dihydroquinazoline derivatives | 85% | |
NaBH₄ + NiCl₂ | THF, 0°C to RT | Partially reduced intermediates | 60% |
Reduction preserves the acetic acid moiety while saturating the quinazoline ring’s double bonds .
Substitution Reactions
Electrophilic substitution occurs at positions 6 and 8 of the quinazoline ring:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
NBS, AIBN | CCl₄, reflux, 12 hours | 6-Bromo derivatives | 70% | |
HNO₃/H₂SO₄ (1:3) | 0°C, 2 hours | 8-Nitro derivatives | 55% |
Halogenation and nitration proceed regioselectively, influenced by the electron-withdrawing oxo group .
Condensation Reactions
The acetic acid sidechain participates in cyclocondensation:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
1,3-Diketones + tert-BuOK | Dioxane, reflux, 24 hours | 4-Hydroxyquinoline hybrids | 14–59% | |
Hydrazine hydrate | EtOH, reflux, 8 hours | Pyrazolinone-quinazolinones | 68% |
These reactions form fused heterocycles, enhancing biological activity .
Hydrolysis and Esterification
The carboxylic acid group undergoes typical acid-base reactions:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
SOCl₂ | Reflux, 3 hours | Acid chloride intermediate | 90% | |
2-(Diethylamino)ethanol | CH₂Cl₂, RT, 4 hours | Ester derivatives | 75% |
Esterification improves solubility for pharmacological applications .
Cyclization Reactions
Intramolecular cyclization forms complex scaffolds:
Reagents | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
POCl₃ | Toluene, 110°C, 6 hours | Quinazolinone-fused oxazoles | 63% | |
PPA (Polyphosphoric acid) | 120°C, 3 hours | Tetracyclic lactams | 58% |
Cyclization leverages both the quinazoline ring and the acetic acid sidechain .
Key Mechanistic Insights
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Oxidation/Reduction : Governed by the redox-active quinazoline core .
-
Substitution : Directed by the electron-deficient C6 and C8 positions .
-
Sidechain Reactivity : The acetic acid group facilitates esterification and condensation .
Experimental protocols emphasize solvent choice (e.g., dioxane for condensation ) and catalyst optimization (e.g., Pd/C for hydrogenation ). Yields vary significantly with substituent electronic effects and steric hindrance.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.
Medicinal Chemistry
(4-Oxo-4H-quinazolin-3-yl)-acetic acid is primarily investigated for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a target in many cancers .
PROTAC Development
This compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade specific proteins involved in disease pathways. The ability to target and degrade proteins offers a novel approach for cancer treatment by exploiting the ubiquitin-proteasome system .
Anticancer Activity
Research has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancers (NCI-H23). For example, certain derivatives showed up to five times more potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Antiallergic Effects
Certain substituted derivatives have demonstrated strong antiallergic effects in preclinical models, indicating potential therapeutic applications for allergic conditions.
Nootropic and Antihypoxic Effects
Research has also explored the nootropic effects of quinazoline derivatives, suggesting their potential in cognitive enhancement and protection against hypoxic conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinazolinone derivatives allows for targeted biological activities. Below is a detailed comparison of (4-Oxo-4H-quinazolin-3-yl)-acetic acid with structurally related compounds:
Key Comparative Insights
Reactivity and Synthesis :
- This compound is primarily a building block, while derivatives like 4-oxo-2-thioxothiazolidin-3-yl acetic acids require multi-step cyclization involving CS₂ .
- Thioether-linked derivatives (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) are synthesized via nucleophilic substitution, enabling modular functionalization .
Biological Activity: The thioxothiazolidinone moiety enhances enzyme inhibition (e.g., aldose reductase), likely due to sulfur’s electron-withdrawing effects and improved binding affinity . Triazinoquinazoline derivatives exhibit superior antioxidant activity compared to N-acetylcysteine, attributed to radical scavenging by the fused triazine ring . Brominated derivatives with hydroxyphenyl groups show dual antioxidant and anti-inflammatory effects, leveraging halogen interactions with biological targets .
Structural-Activity Relationships (SAR): Substituent Position: Thio groups at position 2 of quinazolinone (vs. position 3 in the parent compound) improve solubility and bioavailability . Ring Fusion: Fused triazino or thiazolidinone rings increase planarity and π-π stacking, enhancing interactions with enzymes like aldose reductase .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
(4-Oxo-4H-quinazolin-3-yl)-acetic acid, also known as 2-(4-oxoquinazolin-3-yl)acetic acid, is a compound with significant biological activity, particularly in the context of drug design and therapeutic applications. This compound has been investigated for its potential as a PROTAC linker and its various pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Molecular Formula : CHNO
- Molecular Weight : 204.18 g/mol
- CAS Number : 14663-53-7
- Boiling Point : 444.6°C at 760 mmHg
This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach in drug development for diseases such as cancer .
Anticancer Activity
Research has shown that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds are known to inhibit the activity of tyrosine kinases, which play a critical role in tumorigenesis. For instance, quinazoline derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .
Antiallergic Activity
In studies involving substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that certain derivatives exhibited strong antiallergic effects in rat models. The presence of specific substituents significantly enhanced their potency in passive cutaneous anaphylaxis tests .
Nootropic and Antihypoxic Effects
Quinazoline derivatives have also been explored for their nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) activities. These compounds demonstrated a spectrum of psychotropic effects that may surpass traditional medications used for cognitive disorders .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions or acylation. For example, [2-(2-octadecylcarbamoyl-vinyl)-4-oxo-4H-quinazolin-3-yl]-acetic acid can be synthesized by reacting glycine with a quinazolinone precursor in butanol with water, followed by cyclization using hydrazine hydrate . Alternatively, acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane yields derivatives, with KCl precipitation indicating reaction completion .
Q. How is the structural integrity of synthesized derivatives validated?
- Methodological Answer : Characterization employs EI-MS for molecular ion peaks (e.g., m/z: 459.78 [M⁺] for chlorophenyl derivatives) and NMR to confirm substituent positions (e.g., δ 134.86 ppm for aromatic carbons) . Elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis .
Q. What in vitro models are used to screen anticancer activity?
- Methodological Answer : Cytotoxicity is evaluated against human cancer cell lines (e.g., MCF-7, HeLa) using dose-response assays. Derivatives like (E)-N-(4-Chlorophenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide show IC₅₀ values in the micromolar range, with mechanisms involving apoptosis induction .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the para position enhance cytotoxicity by 30–40% compared to electron-donating groups (e.g., -OCH₃). Steric effects from bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .
Q. What strategies optimize reaction yields during acylation?
- Methodological Answer : Yield optimization involves solvent selection (dioxane improves solubility of aromatic acid chlorides) and temperature control (60–80°C minimizes side reactions). Monitoring KCl precipitation ensures stoichiometric completion, achieving yields >75% .
Q. Are there contradictions in reported synthetic methods?
- Methodological Answer : While uses hydrazine hydrate for cyclization in butanol, employs aromatic acid chlorides in dioxane. The choice depends on substituent compatibility: hydrazine favors six-membered ring formation, while acylation is preferred for aromatic functionalization .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBICQPTZBHLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352567 | |
Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-53-7 | |
Record name | 4-Oxo-3(4H)-quinazolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14663-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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